molecular formula C11H14O2 B2982921 2-Buten-1-ol, 4-(phenylmethoxy)-, (E)- CAS No. 69152-88-1

2-Buten-1-ol, 4-(phenylmethoxy)-, (E)-

Cat. No.: B2982921
CAS No.: 69152-88-1
M. Wt: 178.231
InChI Key: CGLJRLXTVXHOLX-SNAWJCMRSA-N
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Description

2-Buten-1-ol, 4-(phenylmethoxy)-, (E)- is an organic compound with the molecular formula C11H14O2. It is a derivative of butenol with a phenylmethoxy group attached to the fourth carbon atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Buten-1-ol, 4-(phenylmethoxy)-, (E)- typically involves the reaction of 4-phenylmethoxy-1-butanol with a suitable dehydrating agent to form the desired product. Common dehydrating agents include sulfuric acid or phosphoric acid, which facilitate the elimination of water to form the double bond in the butenol structure.

Industrial Production Methods

In an industrial setting, the production of 2-Buten-1-ol, 4-(phenylmethoxy)-, (E)- may involve continuous flow reactors where the reactants are mixed and heated under controlled conditions. This method ensures a consistent yield and purity of the product, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Buten-1-ol, 4-(phenylmethoxy)-, (E)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated alcohols.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: Formation of 4-phenylmethoxybutanal or 4-phenylmethoxybutanoic acid.

    Reduction: Formation of 4-phenylmethoxybutanol.

    Substitution: Formation of various substituted butenols depending on the nucleophile used.

Scientific Research Applications

2-Buten-1-ol, 4-(phenylmethoxy)-, (E)- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Buten-1-ol, 4-(phenylmethoxy)-, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Buten-1-ol: Lacks the phenylmethoxy group, making it less versatile in certain applications.

    4-Phenylmethoxy-1-butanol:

    2-Buten-1-ol, 4-(methoxy)-, (E)-: Similar structure but with a methoxy group instead of a phenylmethoxy group, leading to different chemical properties.

Uniqueness

2-Buten-1-ol, 4-(phenylmethoxy)-, (E)- is unique due to the presence of both the phenylmethoxy group and the double bond, which confer distinct chemical reactivity and potential applications. This combination makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(E)-4-phenylmethoxybut-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-7,12H,8-10H2/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLJRLXTVXHOLX-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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